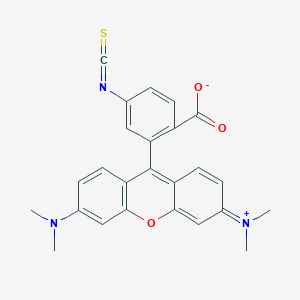

Tetramethylrhodamine isothiocyanate

Übersicht

Beschreibung

Tetramethylrhodamine isothiocyanate is a bright orange-fluorescent dye commonly used in various scientific applications. It is particularly known for its use in cellular imaging, where it is conjugated to antibodies and proteins. The dye has an excitation peak ideally suited to the 532 nm laser line, making it highly effective for fluorescence microscopy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetramethylrhodamine isothiocyanate is typically synthesized through the reaction of tetramethylrhodamine with thiophosgene or its derivatives. The reaction involves the conversion of the amine group of tetramethylrhodamine to an isothiocyanate group using thiophosgene under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more sustainable reagents. For example, a multicomponent reaction using isocyanides, elemental sulfur, and catalytic amounts of amine bases has been developed. This method is optimized for sustainability, using benign solvents and moderate heating .

Analyse Chemischer Reaktionen

Types of Reactions: Tetramethylrhodamine isothiocyanate primarily undergoes substitution reactions, particularly with amine groups. The isothiocyanate group reacts with primary amines to form stable thiourea linkages .

Common Reagents and Conditions:

Reagents: Primary amines, thiophosgene, elemental sulfur.

Conditions: Controlled temperature, use of benign solvents, and catalytic amounts of amine bases

Major Products: The major product formed from the reaction of this compound with primary amines is a thiourea derivative. This product is commonly used in bioconjugation applications .

Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling

Tetramethylrhodamine isothiocyanate is extensively used for labeling proteins and nucleic acids. This application enables visualization of cellular processes under fluorescence microscopy, allowing researchers to track interactions and distributions of biomolecules within cells. The compound's bright fluorescence enhances the contrast in imaging, making it easier to observe cellular dynamics .

Immunohistochemistry

In immunohistochemistry, TRITC plays a critical role in staining tissues to identify specific proteins. This technique is vital for understanding disease mechanisms, as it allows researchers to visualize the localization of proteins in tissue sections. The high sensitivity of TRITC enables the detection of low-abundance proteins, which is crucial in pathological studies .

Flow Cytometry

TRITC is employed in flow cytometry to analyze the physical and chemical characteristics of cells. It aids in cell sorting and analysis, providing insights into cell populations based on surface markers. The compound's ability to bind specifically to antibodies makes it a valuable tool for quantifying cell types in clinical and research settings .

Live Cell Imaging

The compound's bright fluorescence makes it suitable for live cell imaging, allowing researchers to track dynamic biological processes such as cell migration, division, and apoptosis over time. This application is particularly important in studies of cellular responses to stimuli or drug treatments .

Drug Development

In pharmaceutical research, this compound is used to study drug interactions with cellular components. By labeling drugs or their targets with TRITC, researchers can investigate how drugs affect cellular processes and pathways, facilitating the development of new therapeutic agents .

Diagnostic Applications

Recent studies have highlighted the diagnostic potential of TRITC in identifying diseases such as renal amyloidosis. A study demonstrated that fluorescence microscopy using a TRITC filter achieved a sensitivity of 100% and specificity of 97.64% for diagnosing renal amyloidosis, showcasing its effectiveness as a diagnostic tool .

Case Study: Renal Amyloidosis Diagnosis

- Objective : Evaluate the performance of fluorescence microscopy with TRITC filter for diagnosing renal amyloidosis.

- Methodology : A retrospective study analyzed 316 biopsies stained with Congo red and assessed using TRITC.

- Results : The TRITC filter provided exceptional diagnostic accuracy with an area under the ROC curve of 0.98, confirming its utility in clinical diagnostics .

TRITC-Dextran Applications

This compound can also be conjugated with dextran (TRITC-dextran) for studying cell processes such as permeability and transport mechanisms. This combination is particularly useful in vascular biology and drug delivery studies due to its stability across varying pH levels .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Fluorescent Labeling | Labels proteins/nucleic acids for visualization | Enhances imaging contrast |

| Immunohistochemistry | Stains tissues to identify specific proteins | High sensitivity for low-abundance proteins |

| Flow Cytometry | Analyzes physical/chemical characteristics of cells | Valuable for cell sorting and population analysis |

| Live Cell Imaging | Tracks dynamic biological processes over time | Important for observing cellular responses |

| Drug Development | Studies drug interactions with cellular components | Facilitates new therapeutic agent development |

| Diagnostic Applications | Used in fluorescence microscopy for disease diagnosis | High sensitivity/specificity in renal amyloidosis |

Wirkmechanismus

Tetramethylrhodamine isothiocyanate exerts its effects through its fluorescent properties. When conjugated to biomolecules, it allows for the visualization of cellular structures and processes under a fluorescence microscope. The dye accumulates in specific cellular compartments, providing bright and stable fluorescence signals .

Vergleich Mit ähnlichen Verbindungen

Fluorescein isothiocyanate: Another widely used fluorescent dye with similar applications but different spectral properties.

Alexa Fluor 555: A high-performance alternative to tetramethylrhodamine isothiocyanate, offering brighter and more photostable fluorescence.

Tetramethylrhodamine methyl ester: Similar in structure but used for different applications, such as studying mitochondrial membrane potential.

Uniqueness: this compound is unique due to its specific excitation and emission properties, making it highly suitable for certain types of fluorescence microscopy. Its ability to form stable thiourea linkages with primary amines also makes it a valuable tool in bioconjugation .

Eigenschaften

IUPAC Name |

3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSMXGVMUDVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910299 | |

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71639-08-2, 107347-53-5 | |

| Record name | NSC243811 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.